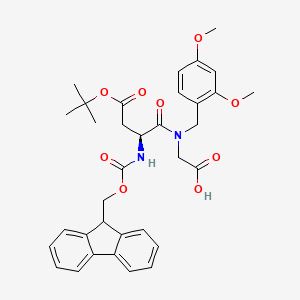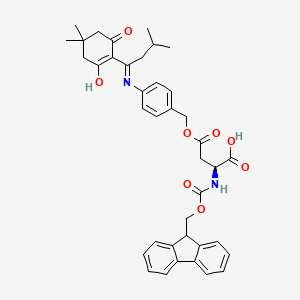
Dde-L-lys(boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dde-L-lys(boc)-OH is a compound used in peptide synthesis, particularly in the protection of amino groups. The compound consists of a lysine residue with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the alpha-amino group and a Boc (tert-butoxycarbonyl) protecting group on the epsilon-amino group. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable tool in the synthesis of complex peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dde-L-lys(boc)-OH typically involves the protection of the lysine residue. The process begins with the protection of the epsilon-amino group of lysine using the Boc protecting group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The alpha-amino group is then protected using the Dde group, which is introduced by reacting the Boc-protected lysine with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Types of Reactions:
Deprotection Reactions: this compound undergoes selective deprotection reactions. The Dde group can be removed using hydrazine or hydroxylamine, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The deprotected amino groups can undergo substitution reactions with various electrophiles to introduce new functional groups.
Common Reagents and Conditions:
Hydrazine or Hydroxylamine: Used for the removal of the Dde group.
Trifluoroacetic Acid: Used for the removal of the Boc group.
Electrophiles: Used for substitution reactions after deprotection.
Major Products Formed:
Deprotected Lysine Derivatives: Formed after the removal of the Dde and Boc groups.
Functionalized Peptides: Formed after substitution reactions with electrophiles.
科学研究应用
Dde-L-lys(boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides with multiple functional groups.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the conjugation of peptides to other biomolecules for various applications, including imaging and diagnostics.
Protein Engineering: Used in the modification of proteins to study their structure and function.
作用机制
The mechanism of action of Dde-L-lys(boc)-OH involves the selective protection and deprotection of amino groups. The Dde group provides temporary protection to the alpha-amino group, allowing for selective functionalization of the epsilon-amino group. The Boc group provides protection to the epsilon-amino group, preventing unwanted reactions during peptide synthesis. The selective removal of these protecting groups allows for the stepwise synthesis of complex peptides.
相似化合物的比较
Fmoc-L-lys(boc)-OH: Similar to Dde-L-lys(boc)-OH but uses the Fmoc (fluorenylmethyloxycarbonyl) group for alpha-amino protection.
Cbz-L-lys(boc)-OH: Uses the Cbz (carbobenzyloxy) group for alpha-amino protection.
Uniqueness of this compound:
Selective Deprotection: The Dde group allows for selective deprotection under mild conditions, which is advantageous in the synthesis of sensitive peptides.
Versatility: The dual protection of both amino groups allows for greater flexibility in peptide synthesis and functionalization.
属性
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZKDZPORXJLE-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
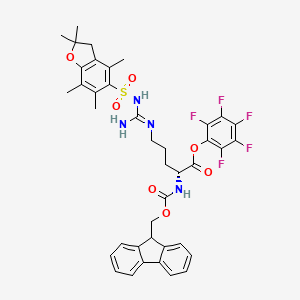
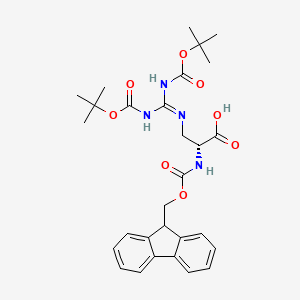
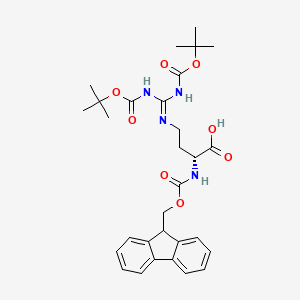
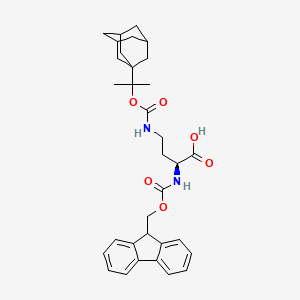
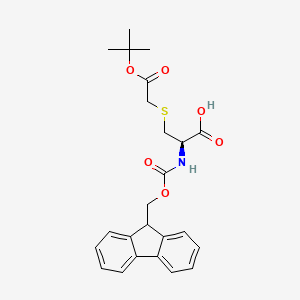
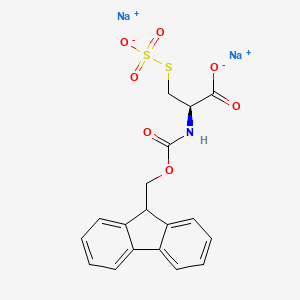
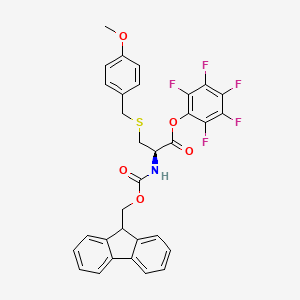
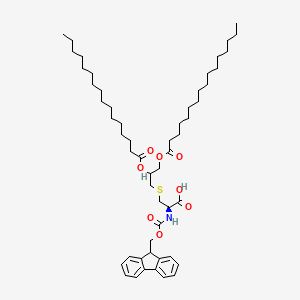
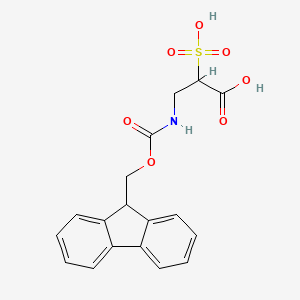
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)
